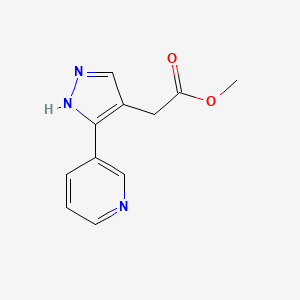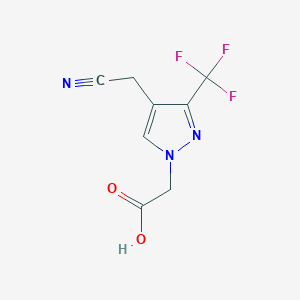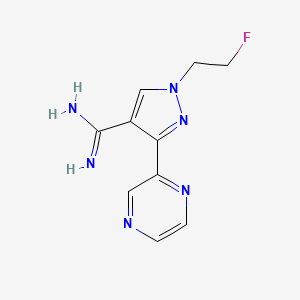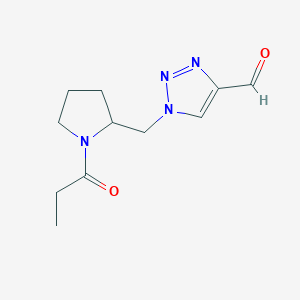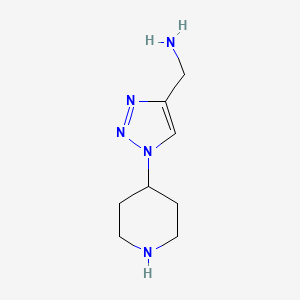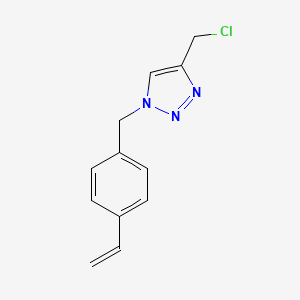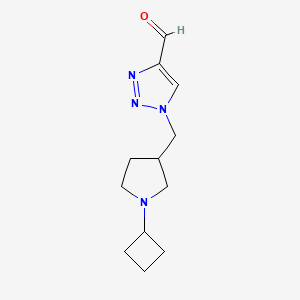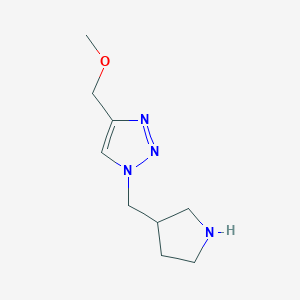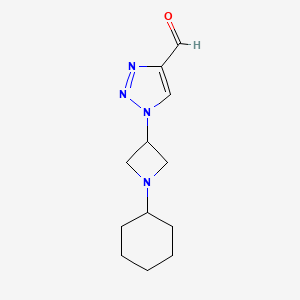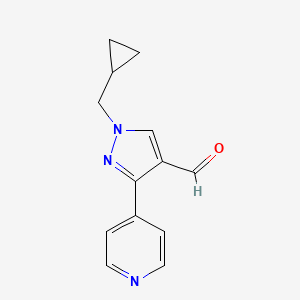
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a pyridine ring, another cyclic structure containing one nitrogen atom. The molecule also contains a cyclopropyl group and an aldehyde group .
Molecular Structure Analysis
The presence of the pyrazole and pyridine rings in the molecule suggests that it could participate in pi stacking interactions, which could be relevant in certain chemical environments. The aldehyde group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The aldehyde group is a reactive functional group that can undergo a variety of reactions, including nucleophilic addition and oxidation. The pyrazole and pyridine rings are aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar aldehyde group suggests that it might have some solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Future Directions
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as this compound, are often used in medicinal chemistry .
Mode of Action
Pyridine derivatives are known to interact with various targets in the body, but the exact interactions would depend on the specific structure of the compound .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of applications in medicinal chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde . These factors could include the pH of the environment, the presence of other compounds, and the temperature.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-8-16(7-10-1-2-10)15-13(12)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFLEWTPKQSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



